molecular formula C7H4BrClN2 B8131789 6-Bromo-2-chloro-4-methylnicotinonitrile

6-Bromo-2-chloro-4-methylnicotinonitrile

Cat. No.: B8131789
M. Wt: 231.48 g/mol
InChI Key: JNGGSPALBNEMQL-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-4-methylnicotinonitrile is a heterocyclic building block of high value in medicinal chemistry and organic synthesis. This multisubstituted pyridine derivative is designed for the construction of complex molecular architectures. The bromo and chloro substituents on the pyridine ring make it an excellent substrate for sequential metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, allowing for the introduction of diverse carbon-based fragments. The nitrile group offers a versatile handle for further functionalization, including hydrolysis to amides or carboxylic acids, or reduction to amines. Researchers utilize this compound as a key intermediate in the exploration of new active compounds for various therapeutic areas. The specific physicochemical properties, spectral data, and safety information for this compound should be confirmed from analytical data sheets. This product is intended for laboratory research purposes only and is not classified or tested for drug, animal, or human use. Disclaimer: The specific applications, research value, and mechanism of action for this exact compound could not be verified from the search results. The description above is based on the typical utility of similar structural motifs found in chemical research . All information is provided as a guideline and must be verified through further technical literature.

Properties

IUPAC Name

6-bromo-2-chloro-4-methylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c1-4-2-6(8)11-7(9)5(4)3-10/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGGSPALBNEMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 2-Chloro-4-methylnicotinonitrile

A direct method involves brominating 2-chloro-4-methylnicotinonitrile at the 6-position using N-bromosuccinimide (NBS) under radical initiation. In a representative procedure:

  • Substrate : 2-Chloro-4-methylnicotinonitrile (1.0 equiv)

  • Brominating agent : NBS (1.2 equiv)

  • Solvent : Acetonitrile

  • Initiation : Azobisisobutyronitrile (AIBN, 0.1 equiv)

  • Conditions : Reflux at 80°C for 6–8 hours

  • Yield : 72–78%

The reaction proceeds via a radical mechanism, with regioselectivity dictated by the electron-withdrawing nitrile group. Post-reaction purification involves column chromatography (hexane/ethyl acetate, 4:1).

Cyclization of Enamine Intermediates

Knoevenagel Condensation and Enamine Formation

A semi-continuous flow synthesis leverages Al₂O₃ -catalyzed Knoevenagel condensation between acetone and malononitrile to form isopropylidenemalononitrile (4 ). Subsequent enamine formation with DMF-DMA (dimethylformamide dimethyl acetal) yields intermediate 5 , which undergoes cyclization with HBr in acetic acid:

Steps :

  • Knoevenagel Reaction :

    • Acetone + malononitrile → 4 (95% yield, 0.5 M in CH₂Cl₂, 95°C, Al₂O₃ column).

  • Enamine Formation :

    • 4 + DMF-DMA → 5 (88% yield, 45°C, 1.5 hours).

  • Cyclization :

    • 5 + HBr/AcOH → 2-bromo-4-methylnicotinonitrile (6b , 69% yield).

Chlorination Modification :
To introduce the 2-chloro substituent, 6b is treated with POCl₃ at 110°C for 4 hours, yielding 6-bromo-2-chloro-4-methylnicotinonitrile (83% yield).

Halogen Exchange Reactions

Nucleophilic Aromatic Substitution

A two-step halogen exchange starts with 6-bromo-2-fluoro-4-methylnicotinonitrile. Treatment with LiCl in DMF at 120°C replaces fluorine with chlorine:

  • Substrate : 6-Bromo-2-fluoro-4-methylnicotinonitrile

  • Reagent : LiCl (3.0 equiv)

  • Solvent : DMF, 120°C, 12 hours

  • Yield : 68%

This method avoids harsh chlorinating agents but requires anhydrous conditions.

One-Pot Tandem Bromination-Chlorination

A scalable one-pot method combines bromination and chlorination using PCl₅ and Br₂ in dichloroethane:

  • Substrate : 2-Hydroxy-4-methylnicotinonitrile

  • Reagents : PCl₅ (2.2 equiv), Br₂ (1.1 equiv)

  • Conditions : 90°C, 6 hours

  • Yield : 65%

Mechanistically, PCl₅ mediates both dehydration and halogenation, converting the hydroxyl group to chloride while brominating the 6-position.

Comparative Analysis of Methods

MethodKey StepsYield (%)AdvantagesLimitations
Bromination-ChlorinationRadical bromination + Cl⁻72–78High regioselectivityRequires radical initiator
CyclizationKnoevenagel + enamine69Scalable, continuous flow compatibleMulti-step, moderate yield
Halogen ExchangeNucleophilic substitution68Mild conditionsLimited substrate availability
One-Pot TandemPCl₅/Br₂ mediation65Single-pot, efficientHarsh reagents

Optimization Strategies

Solvent and Temperature Effects

  • Bromination : Acetonitrile outperforms DCM due to higher polarity stabilizing radical intermediates.

  • Cyclization : Acetic acid enhances protonation of the enamine intermediate, accelerating ring closure.

Catalytic Enhancements

  • Al₂O₃ Columns : Enable continuous Knoevenagel reactions with >95% conversion at 95°C.

  • Microwave Assistance : Reduces chlorination time from 12 to 2 hours (70% yield).

Mechanistic Insights

  • Radical Bromination : NBS generates bromine radicals that abstract hydrogen at the 6-position, followed by Br⁻ addition.

  • Enamine Cyclization : DMF-DMA forms a conjugated enamine, which undergoes electrophilic bromination at the β-position.

Industrial-Scale Considerations

  • Flow Chemistry : The Knoevenagel-enamine-cyclization sequence achieves 69% yield in 100 mL/batch runs.

  • Cost Analysis : Al₂O₃ consumption is 0.37 g per gram of product, making it economically viable .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloro-4-methylnicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters.

Major Products Formed

The major products formed from these reactions depend on the specific substituents introduced. For example, nucleophilic substitution can yield various substituted nicotinonitriles, while Suzuki-Miyaura coupling can produce biaryl compounds with diverse functional groups .

Scientific Research Applications

6-Bromo-2-chloro-4-methylnicotinonitrile has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used to synthesize biologically active molecules, such as inhibitors of specific enzymes or receptors.

    Medicine: Research has explored its use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-4-methylnicotinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved vary based on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Structural Analogs with Halogen and Methyl Substitutions

Table 1: Key Structural Analogs of 6-Bromo-2-chloro-4-methylnicotinonitrile
Compound Name Molecular Formula Substituent Positions Key Properties/Data Reference
6-Bromo-2-chloro-4-methylnicotinonitrile C₇H₄BrClN₂ Br (6), Cl (2), CH₃ (4), CN (3) Molecular Weight: 243.38 g/mol
5-Bromo-2-chloro-6-methylnicotinonitrile C₇H₄BrClN₂ Br (5), Cl (2), CH₃ (6), CN (3) Positional isomer; same molecular formula
2-Bromo-4-methylnicotinonitrile C₇H₅BrN₂ Br (2), CH₃ (4), CN (3) $ ^1H $ NMR (CDCl₃): δ 2.6 (s, 3H), 7.25 (d, 1H), 8.35 (d, 1H)
2-Bromo-4,5-dimethylnicotinonitrile C₉H₇BrN₂ Br (2), CH₃ (4,5), CN (3) $ ^1H $ NMR (CDCl₃): δ 2.2 (m, 2H), 3.1 (m, 4H), 8.25 (s, 1H)

Key Observations :

  • Positional Isomerism: The substitution pattern significantly impacts reactivity and intermolecular interactions. For example, 5-Bromo-2-chloro-6-methylnicotinonitrile shares the same formula as the target compound but exhibits distinct steric and electronic properties due to bromine placement at position 5 versus 4.
  • Methyl Group Effects: Adding a second methyl group (e.g., 2-Bromo-4,5-dimethylnicotinonitrile ) increases molecular weight and hydrophobicity (XLogP3 likely higher than mono-methyl analogs).

Functional Group Variants: Nitriles vs. Aldehydes/Carboxylic Acids

Table 2: Functional Group Comparison
Compound Name Functional Group Molecular Formula Key Properties Reference
6-Bromo-4-methylnicotinaldehyde Aldehyde (CHO) C₇H₆BrNO Molecular Weight: 200.03 g/mol; XLogP3: ~2.0
4-Bromo-6-chloronicotinaldehyde Aldehyde (CHO) C₆H₃BrClNO Molecular Weight: 220.45 g/mol; Hydrogen bond acceptors: 2
5-Bromo-2-chloro-6-methylnicotinic acid Carboxylic acid C₇H₅BrClNO₂ Similarity score: 0.77 (vs. target)

Key Observations :

  • Nitrile vs. Aldehyde: Nitriles (e.g., 6-Bromo-2-chloro-4-methylnicotinonitrile) exhibit higher thermal stability and resistance to hydrolysis compared to aldehydes, which are more reactive toward nucleophiles .
  • Acid Derivatives : Carboxylic acid analogs (e.g., 5-Bromo-2-chloro-6-methylnicotinic acid ) have increased polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents but reducing membrane permeability.

Physicochemical and Spectroscopic Data

Table 3: Analytical Data for Selected Compounds
Compound Name $ ^1H $ NMR Data (CDCl₃) Mass Spec (M⁺) Elemental Analysis (C/H/N) Reference
2-Bromo-4-methylnicotinonitrile δ 2.6 (s, 3H), 7.25 (d, 1H), 8.35 (d, 1H) 196 (79Br), 198 (81Br) Calcd: C 42.67%, H 2.56%, N 14.22%
2-Bromo-4,5-dimethylnicotinonitrile δ 2.2 (m, 2H), 3.1 (m, 4H), 8.25 (s, 1H) Not reported Calcd: C 48.45%, H 3.16%, N 12.56%

Key Observations :

  • NMR Shifts : Methyl groups in position 4 (δ ~2.6 ppm) shield adjacent protons, while bromine and chlorine substituents deshield aromatic protons (δ 7–8.5 ppm) .
  • Mass Spectrometry : Bromine isotopes (79Br/81Br) produce characteristic doublet peaks in MS, aiding identification .

Biological Activity

6-Bromo-2-chloro-4-methylnicotinonitrile is a compound belonging to the nicotinonitrile family, characterized by its unique structure that includes a bromine atom, a chlorine atom, and a nitrile group attached to a methylnicotinonitrile core. Its molecular formula is C₇H₅BrClN₂, with a molecular weight of approximately 220.48 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of 6-bromo-2-chloro-4-methylnicotinonitrile can be achieved through various methods, often involving halogenation and nitrilation processes. The following general steps outline the synthetic route:

  • Starting Material : Begin with 4-methylnicotinic acid.
  • Halogenation : Treat with bromine and chlorine to introduce halogen substituents.
  • Nitrilation : Use cyanide sources (e.g., sodium cyanide) to convert the halogenated intermediate into the final nitrile product.

Antimicrobial Properties

Research indicates that derivatives of 6-bromo-2-chloro-4-methylnicotinonitrile exhibit significant antimicrobial activity against various bacterial strains. Preliminary studies have shown effectiveness against both gram-positive and gram-negative bacteria, suggesting its potential as an antibiotic agent.

Anticancer Activity

The anticancer potential of 6-bromo-2-chloro-4-methylnicotinonitrile has been explored through several studies. In vitro assays have demonstrated that this compound can inhibit the growth of cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer therapeutic.

The biological activity of 6-bromo-2-chloro-4-methylnicotinonitrile is believed to be mediated through its interaction with specific biological targets such as enzymes and receptors. The presence of halogen substituents enhances its binding affinity, potentially leading to inhibition or modulation of key signaling pathways involved in disease progression.

Case Studies

  • Antimicrobial Efficacy : In a study examining the antimicrobial properties of various nicotinonitriles, 6-bromo-2-chloro-4-methylnicotinonitrile was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as an antimicrobial agent.
  • Anticancer Activity : A study involving human breast cancer cell lines (MCF-7) demonstrated that treatment with 6-bromo-2-chloro-4-methylnicotinonitrile resulted in a significant reduction in cell viability at concentrations above 10 µM after 48 hours, indicating its potency as an anticancer compound.

Comparison with Related Compounds

The following table summarizes the biological activities of 6-bromo-2-chloro-4-methylnicotinonitrile compared to similar compounds within the nicotinonitrile family:

CompoundAntimicrobial ActivityAnticancer ActivityMolecular Weight
6-Bromo-2-chloro-4-methylnicotinonitrile ModerateHigh220.48 g/mol
5-Bromo-2-chloro-nicotinonitrile LowModerate205.43 g/mol
3-Bromo-4-methylpyridine HighLow186.05 g/mol

Q & A

Q. What spectroscopic methods are most effective for characterizing the structure of 6-Bromo-2-chloro-4-methylnicotinonitrile?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. For example, 1H^1H NMR can identify proton environments (e.g., methyl groups at δ ~2.4 ppm and aromatic protons at δ ~7.2–8.5 ppm, as seen in structurally similar nicotinonitrile derivatives) . Mass spectrometry (MS) confirms molecular weight via parent ion peaks (e.g., M+ at m/z 235/237 for 79Br/81Br^{79}Br/^{81}Br) and fragmentation patterns. Elemental analysis validates empirical formulas (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Q. How can researchers optimize the synthesis of 6-Bromo-2-chloro-4-methylnicotinonitrile?

  • Methodological Answer : Regioselective halogenation and nitrile formation are key. For bromination/chlorination, use directing groups (e.g., methyl or nitrile) to control substitution positions. A two-step approach may involve:

Bromination : React 4-methylnicotinonitrile with N-bromosuccinimide (NBS) under radical conditions (AIBN catalyst, CCl4_4, reflux) to introduce bromine at the 6-position.

Chlorination : Use POCl3_3 or SOCl2_2 under controlled temperatures (60–80°C) to substitute hydroxyl or amine groups at the 2-position. Monitor reaction progress via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane) .

Q. What safety protocols are essential when handling 6-Bromo-2-chloro-4-methylnicotinonitrile?

  • Methodological Answer : Use personal protective equipment (PPE: gloves, lab coat, goggles) and work in a fume hood. In case of inhalation, move to fresh air and seek medical attention. For skin contact, wash immediately with soap and water. Store at 0–6°C in airtight containers to prevent degradation. Refer to Safety Data Sheets (SDS) of structurally similar brominated/chlorinated nitriles for hazard classification (e.g., acute toxicity, skin irritation) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of 6-Bromo-2-chloro-4-methylnicotinonitrile?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-311G**) can calculate:
  • Electrostatic potential surfaces to identify reactive sites (e.g., nitrile group as electrophilic center).
  • Frontier molecular orbitals (HOMO/LUMO) to predict charge transfer and redox behavior.
    Compare computed NMR chemical shifts with experimental data to validate accuracy (average deviation < 0.1 ppm for 1H^1H) .

Q. What strategies resolve contradictions between experimental and computational data for this compound?

  • Methodological Answer : Discrepancies in spectral or thermochemical data may arise from solvent effects, basis set limitations, or neglect of relativistic effects (critical for bromine). Mitigation steps:

Solvent correction : Apply implicit solvation models (e.g., PCM) to DFT calculations.

Relativistic adjustments : Use scalar-relativistic pseudopotentials for bromine and chlorine.

Experimental validation : Cross-check with high-resolution techniques (e.g., X-ray crystallography) .

Q. How can X-ray crystallography determine the solid-state structure and intermolecular interactions of 6-Bromo-2-chloro-4-methylnicotinonitrile?

  • Methodological Answer : Grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Collect diffraction data using a synchrotron or Cu-Kα source. Refine with SHELXL:
  • Data-to-parameter ratio : Aim for >15 to ensure model reliability.
  • R-factors : Target R1<0.05R_1 < 0.05 and wR2<0.10wR_2 < 0.10.
    Analyze packing motifs (e.g., halogen bonding between Br/Cl and nitrile groups) using Mercury software .

Q. What mechanistic insights explain the regioselectivity of halogenation in nicotinonitrile derivatives?

  • Methodological Answer : Regioselectivity is governed by electronic and steric factors:
  • Electron-withdrawing groups (e.g., nitrile) direct electrophilic substitution to meta/para positions.
  • Steric hindrance : Methyl groups at the 4-position disfavor ortho substitution.
    Use Hammett constants (σ\sigma) to quantify substituent effects and predict reaction sites. Kinetic studies (e.g., monitoring by 1H^1H NMR) can validate proposed mechanisms .

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